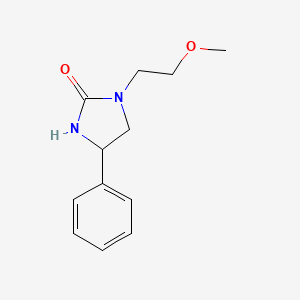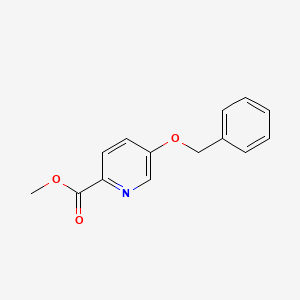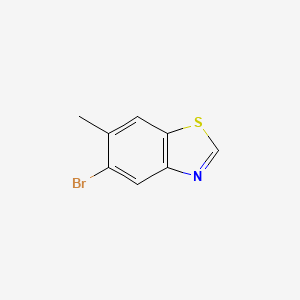
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate is a chemical compound that features a propanoate ester linked to a butyl chain, which is further connected to a 2,5-dioxopyrrolidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate typically involves the esterification of butyl propanoate with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.
Oxidation: The butyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Substitution: Common nucleophiles include amines and thiols, with reactions often carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: Produces butanol and propanoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Results in the formation of hydroxylated or carbonylated butyl propanoate derivatives.
科学的研究の応用
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the 2,5-dioxopyrrolidin-1-yl group, which acts as a leaving group in substitution reactions. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function. This property is exploited in various biochemical assays and therapeutic applications.
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound featuring the 2,5-dioxopyrrolidin-1-yl group, used as a protein crosslinker.
tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-hydroxypropyl)carbamate: Utilized in peptide synthesis and modification.
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate: Employed in the preparation of functionalized esters.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate is unique due to its specific ester linkage and the presence of a butyl chain, which imparts distinct physicochemical properties. This compound’s ability to undergo various chemical reactions and form stable conjugates makes it valuable in diverse research and industrial applications.
特性
CAS番号 |
918448-50-7 |
|---|---|
分子式 |
C12H17NO7 |
分子量 |
287.27 g/mol |
IUPAC名 |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxybutyl propanoate |
InChI |
InChI=1S/C12H17NO7/c1-3-5-11(18-10(16)4-2)19-12(17)20-13-8(14)6-7-9(13)15/h11H,3-7H2,1-2H3 |
InChIキー |
OVXMCLDHYXXXRY-UHFFFAOYSA-N |
正規SMILES |
CCCC(OC(=O)CC)OC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8716843.png)












